T. cruzi Selectivity Over Other Protozoan Parasites
Pyridyl benzamide 2 (a 2-(3-pyridinyl)benzamide analog) demonstrates potent inhibition of Trypanosoma cruzi with a selectivity index of ≥10 relative to other protozoan parasites. The compound exhibits no significant activity against T. brucei rhodesiense, T. brucei brucei, Leishmania donovani, or Plasmodium falciparum, indicating a high degree of parasite-specific selectivity . This contrasts sharply with broader-spectrum antiparasitic scaffolds such as nitroimidazoles (e.g., benznidazole), which affect multiple kinetoplastids and often exhibit lower therapeutic indices.
| Evidence Dimension | Selectivity index (SI) for T. cruzi vs. other protozoa |
|---|---|
| Target Compound Data | SI ≥ 10 (active against T. cruzi only) |
| Comparator Or Baseline | Inactive or negligible activity against T. brucei rhodesiense, T. b. brucei, L. donovani, P. falciparum |
| Quantified Difference | Selectivity ratio ≥10-fold over other protozoan parasites |
| Conditions | In vitro whole-cell antiparasitic screening panel |
Why This Matters
This selectivity profile makes the compound a valuable tool for T. cruzi-specific mechanistic studies, reducing confounding off-target effects and enabling cleaner target validation in Chagas disease research.
